molecular formula C25H23ClN2O4S B11250927 {6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone

{6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11250927
M. Wt: 483.0 g/mol
InChI Key: XEZRLIJLRFSROS-UHFFFAOYSA-N
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Description

6-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis. This particular compound is characterized by its unique structural features, including a chlorinated benzoxazine ring, a sulfonyl group, and a tetrahydroquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Incorporation of the Tetrahydroquinoline Moiety: This step involves the reaction of the intermediate with a tetrahydroquinoline derivative, often under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: shares similarities with other benzoxazine derivatives, such as:

Uniqueness

  • Structural Features : The presence of the chlorine atom and the specific arrangement of functional groups make 6-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE unique compared to other benzoxazine derivatives.
  • Chemical Properties : The compound’s reactivity and stability are influenced by its unique structural features, making it distinct in its chemical behavior and applications.

Properties

Molecular Formula

C25H23ClN2O4S

Molecular Weight

483.0 g/mol

IUPAC Name

[6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C25H23ClN2O4S/c1-17-8-11-20(12-9-17)33(30,31)28-16-24(32-23-13-10-19(26)15-22(23)28)25(29)27-14-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-13,15,24H,4,6,14,16H2,1H3

InChI Key

XEZRLIJLRFSROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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